molecular formula C22H24N2O3 B1618541 16-Methoxystrychnine CAS No. 5096-72-0

16-Methoxystrychnine

Cat. No. B1618541
CAS RN: 5096-72-0
M. Wt: 364.4 g/mol
InChI Key: BMDMNLBIKSAWCI-YSSRSQPBSA-N
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Description

16-Methoxystrychnine is an alkaloid compound. It is primarily used for research purposes and is not intended for patient use . The chemical structure of 16-Methoxystrychnine is represented as follows:


Molecular Structure Analysis

The molecular formula of 16-Methoxystrychnine is C₂₂H₂₄N₂O₃ , with a molecular weight of 364.44 g/mol. Its structure belongs to the class of alkaloids, specifically indole alkaloids. The initial source of 16-Methoxystrychnine is the plant Strychnos nux-vomica Linn. from the family Loganiaceae .

Scientific Research Applications

  • Metabolism of Drugs

    The study of selective demethylation of brucine revealed that one of the two adjacent methoxyl groups attached to the aromatic ring of brucine was demethylated selectively in rabbits, leading to the identification of monophenolic metabolites like 2-methoxy-3-hydroxystrychnine and its conjugated forms in urine (Tsukamoto, Yoshimura, Watabe, & Oguri, 1964).

  • Alkaloid Research

    The isolation of protostrychnine, a new alkaloid from Strychnos nux-vomica, highlights the presence of various hydroxy and methoxy compounds in the tertiary bases of this plant, suggesting diverse metabolic pathways and functions (Başer, Bisset, & Hylands, 1979).

  • Derivative Formation

    The reaction of 16-chloro-1-dehydrovincadifformine with sodium alkoxides yielded 16-methoxyindolenines, highlighting the chemical reactivity and potential applications of 16-Methoxystrychnine derivatives in various chemical processes (Royer, Yu, Hugel, & Lévy, 1998).

  • Spectral Analysis

    The analysis of spectral data for 13C NMR of sixteen Strychnos alkaloids, including 2-hydroxy-3-methoxystrychnine, provided insights into the structure determination and the regularities in the spectra of these compounds (Hattori, 1994).

  • Isolation of New Alkaloids

    The leaves of Strychnos icaja Baill. were studied, leading to the isolation of several alkaloids including 16-hydroxystrychnine and related compounds, underscoring the diversity and potential of 16-Methoxystrychnine and its related compounds in natural product chemistry (Bisset, Das, & Parello, 1973).

properties

IUPAC Name

(4aR,5aR,8aS,13aS,15aS,15bR)-5a-methoxy-2,4a,5,7,8,13a,15,15a,15b,16-decahydro4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-26-22-11-14-13-6-9-27-17-10-18(25)24-16-5-3-2-4-15(16)21(22,20(24)19(14)17)7-8-23(22)12-13/h2-6,14,17,19-20H,7-12H2,1H3/t14-,17-,19-,20-,21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMDMNLBIKSAWCI-FCGMOTLLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC12CC3C4C5CC(=O)N6C4C1(CCN2CC3=CCO5)C7=CC=CC=C76
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@]12C[C@@H]3[C@H]4[C@@H]5CC(=O)N6[C@@H]4[C@]1(CCN2CC3=CCO5)C7=CC=CC=C76
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

16-Methoxystrychnine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
7
Citations
NG Bisset, BC Das, J Parello - Tetrahedron, 1973 - Elsevier
… In general the NMR spectrum of 3a resembles that of 3c (Table 2) except for the aromatic region which is similar to that in the spectrum of 16hydroxy- or 16-methoxystrychnine (le) or (If) …
A Sofowora - Journal of Ethnopharmacology, 1980 - Elsevier
… 16-methoxystrychnine icajine (N-methyl-see-pseudostrychnine) vomicine (4-hydroxy-icajine) 21, 22a-epoxynovacine and 7 closely related derivatives. They are all inactive. In Sweden …
F Maltese, F van der Kooy… - Natural product …, 2009 - journals.sagepub.com
Solvents play an important and critical role in natural product chemistry. They are mainly used during the extraction and purification of metabolites from a biological matrix. To a lesser …
PJ Scheuer - Chemistry of Heterocyclic Compounds: Seven …, 1972 - Wiley Online Library
… ketol 3 with lead tetraacetate to the keto aldehyde 7 was shown by Kotake and co-workers (32) to be unexceptional, and was studied in detail on 16-hydroxy- and 16-methoxystrychnine …
AMY Mohsen - 2016 - search.proquest.com
The inhibitory glycine receptors are one of the major mediators of rapid synaptic inhibition in the mammalian brainstem, spinal cord and higher brain centres. They are ligand-gated ion …
Y Li, J Wang, Y Xiao, Y Wang, S Chen, Y Yang… - Journal of …, 2015 - Elsevier
Ethnopharmacology relevance The angiogenesis control at the initiation of rheumatoid arthritis (RA) that mainly blocks the inflammatory cascades expects to attenuate the action of …
AB Svendsen, R Verpoorte - 2011 - books.google.com
In the analysis of alkaloids, thin-layer chromatography (TLC) has so far been applied more than any other chromatographic technique, as can be seen from the hundreds of papers …
Number of citations: 4 books.google.com

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